2-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide
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Overview
Description
2-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is an organic compound that features a bromine atom, a benzamide group, and a cyclopropyl ring with a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide typically involves the bromination of a precursor compound followed by amide formation. One common route involves the reaction of an α-bromoketone or aldehyde with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Scientific Research Applications
2-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the benzamide group can facilitate binding to specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(cyclopropylmethyl)benzamide
- 2-bromo-N-(hydroxymethyl)benzamide
- N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide
Uniqueness
2-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is unique due to the presence of both a bromine atom and a hydroxymethyl-substituted cyclopropyl ring. This combination of functional groups can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-bromo-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-4-2-1-3-9(10)11(16)14-7-12(8-15)5-6-12/h1-4,15H,5-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZRMKAUONSWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CC=C2Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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